molecular formula C7H9N5O2 B131770 7-(2-Hydroxyethyl)guanine CAS No. 53498-52-5

7-(2-Hydroxyethyl)guanine

Cat. No. B131770
CAS RN: 53498-52-5
M. Wt: 195.18 g/mol
InChI Key: OCAWYYAMQRJCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Hydroxyethyl)guanine is a significant DNA adduct formed by the interaction of ethylene oxide with DNA, and it is used as a biomarker for exposure to ethylene oxide . It is also a product of the reaction of vinyl compounds, such as styrene, with DNA, where the alkylation mainly occurs at the N-7 position of guanine . This adduct does not affect the hydrogen bonding to the complementary DNA strand, but it is a prevalent site of alkylation, representing about 90% of the alkylated DNA sites .

Synthesis Analysis

The synthesis of 7-(2-Hydroxyethyl)guanine and related compounds has been achieved through various methods. One approach involves the alkylation of 2-amino-6-chloropurine with allyl-protected bromohydrins, followed by hydrolysis and deprotection to yield the hydroxy(phenyl)ethylguanines . Another method uses allyl-protected bromohydrins as synthetic equivalents of styrene oxide to alkylate precursors to guanine . Additionally, a convenient and economical synthesis from guanine was developed for the related compound acyclovir, which is an antiherpetic agent .

Molecular Structure Analysis

The molecular structure of 7-(2-Hydroxyethyl)guanine is characterized by the addition of a hydroxyethyl group to the N-7 position of guanine. This modification does not disrupt the base pairing with cytosine, which allows the adduct to remain in the DNA without immediate effects on the genetic code . The molecular interactions and electron transfer properties of guanine and its derivatives have been studied using computational methods, providing insights into the spectroscopic properties and potential for designing fluorescently labeled nucleotide probes .

Chemical Reactions Analysis

The primary chemical reaction involving 7-(2-Hydroxyethyl)guanine is its formation through the alkylation of guanine bases in DNA by ethylene oxide . This reaction is a key step in the genotoxicity of ethylene oxide and other vinyl compounds. The persistence and removal of this adduct from DNA involve chemical depurination and DNA repair mechanisms, with the rate of removal varying across different tissues .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-(2-Hydroxyethyl)guanine include its stability in DNA and its role as a marker of genotoxic exposure. The adduct is stable enough to be detected and quantified using techniques such as gas chromatography/mass spectrometry, which is crucial for assessing the genotoxicity of ethylene oxide . The formation and persistence of 7-(2-Hydroxyethyl)guanine in DNA are dose-dependent, with higher exposures to ethylene oxide leading to increased alkylation efficiency .

Scientific Research Applications

DNA Adducts and Marker of Exposure

7-(2-Hydroxyethyl)guanine is significant in the study of DNA adducts, particularly as a marker of exposure to certain chemicals. Novák, Linhart, and Dvorˇáková (2004) synthesized 7-(2-Hydroxy-1-phenylethyl)- and 7-(2-hydroxy-2-phenylethyl)guanines as DNA adducts derived from styrene 7,8‐Oxide, showcasing its application in understanding DNA modifications due to chemical exposure (Novák, Linhart, & Dvorˇáková, 2004).

Molecular Dosimetry

Walker et al. (1992) explored the formation and persistence of 7-(2-hydroxyethyl)guanine in DNA of rats and mice exposed to ethylene oxide. This study is critical in molecular dosimetry, helping to quantify DNA modifications following chemical exposure (Walker et al., 1992).

Development of Monoclonal Antibodies

The development of monoclonal antibodies for 7-(2-Hydroxyethyl)guanine, as studied by Young et al. (1990), demonstrates its importance in creating sensitive detection methods for DNA adducts. This is crucial in biochemical research for understanding and quantifying DNA alterations (Young et al., 1990).

High-Performance Liquid Chromatography

Leclercq, Laurent, and De Pauw (1997) developed a method using high-performance liquid chromatography/electrospray mass spectrometry for analyzing 7-(2-hydroxyethyl)guanine, demonstrating its application in analytical chemistry for precise DNA adduct quantification (Leclercq, Laurent, & De Pauw, 1997).

Investigating DNA Modification Processes

Scherer et al. (1981) explored the modification of deoxyguanosine by chloroethylene oxide, providing insights into the interaction between DNA and reactive metabolites. This research is pivotal in understanding the molecular mechanisms of DNA modifications (Scherer et al., 1981).

properties

IUPAC Name

2-amino-7-(2-hydroxyethyl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h3,13H,1-2H2,(H3,8,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAWYYAMQRJCOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCO)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201703
Record name N(7)-Hydroxyethylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Hydroxyethyl)guanine

CAS RN

53498-52-5
Record name N(7)-Hydroxyethylguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053498525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(7)-Hydroxyethylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(2-Hydroxyethyl)guanine
Reactant of Route 2
7-(2-Hydroxyethyl)guanine
Reactant of Route 3
Reactant of Route 3
7-(2-Hydroxyethyl)guanine
Reactant of Route 4
7-(2-Hydroxyethyl)guanine
Reactant of Route 5
7-(2-Hydroxyethyl)guanine
Reactant of Route 6
Reactant of Route 6
7-(2-Hydroxyethyl)guanine

Citations

For This Compound
393
Citations
DA Marsden, DJL Jones, JH Lamb… - Chemical research in …, 2007 - ACS Publications
Ethylene oxide (EO) is one of the most widely used intermediates in the chemical industry. It is also formed endogenously as a result of cytochrome P450-mediated metabolism of …
Number of citations: 39 pubs.acs.org
VE Walker, TR Fennell, PB Upton, TR Skopek… - Cancer research, 1992 - AACR
The formation of 7-(2-hydroxyethyl)guanine (7-HEG) in DNA of target and nontarget tissues was investigated in male B6C3F1 mice (20/group) and F344 rats (10/group) exposed to 0, 3, …
Number of citations: 130 aacrjournals.org
I Eide, C Zhao, R Kumar, K Hemminki… - Chemical research in …, 1999 - ACS Publications
This study compares 32 P-postlabeling and high-resolution gas chromatography/mass spectrometry (GC/MS) in the quantification of N7-(2-hydroxyethyl)guanine adducts (7-HEG) in …
Number of citations: 20 pubs.acs.org
KY Wu, A Ranasinghe, PB Upton, VE Walker… - …, 1999 - academic.oup.com
The formation of N7-(2-hydroxyethyl)guanine (7-HEG) in DNA was investigated previously in target and non-target tissues of F-344 rats and B6C3F1 mice exposed to ≥ISOdia≥10 …
Number of citations: 53 academic.oup.com
PC Liao, CM Li, CW Hung… - Journal of mass …, 2001 - Wiley Online Library
High‐performance liquid chromatography (HPLC) was combined with electrospray ionization tandem mass spectrometry (ESI‐MS/MS) to develop a sensitive and selective method for …
VE Walker, TR Fennell, JA Boucheron, N Fedtke… - Mutation Research …, 1990 - Elsevier
The results of efforts to identify and quantify macromolecular adducts of ethylene oxide (ETO), to determine the source and significance of background levels of these adducts, and to …
Number of citations: 70 www.sciencedirect.com
DA Marsden, DJL Jones, RG Britton, T Ognibene… - Cancer research, 2009 - AACR
Ethylene oxide (EO) is widely used in the chemical industry and is also formed in humans through the metabolic oxidation of ethylene, generated during physiologic processes. EO is …
Number of citations: 43 aacrjournals.org
KY Wu, N Scheller, A Ranasinghe, TY Yen… - Chemical research in …, 1999 - ACS Publications
A gas chromatography/electron capture/negative chemical ionization high-resolution mass spectrometry (GC/EC/NCI-HRMS) method was developed for quantitating N7-(2-hydroxyethyl)…
Number of citations: 59 pubs.acs.org
U Föst, B Marczynski, R Kasemann, H Peter - Biological Monitoring of …, 1989 - Springer
The formation of epoxides from vinyl compounds is the initial step in genotoxicity of this class of chemicals. In a pharmacokinetic experiment with rats, Bolt and Filser (1987) showed, that …
Number of citations: 59 link.springer.com
R Kumar, K Hemminki - Carcinogenesis, 1996 - academic.oup.com
We have used a combination of thin-layer chromatography (TLC) and high pressure liquid chromatography (HPLC) to achieve separation of 32 P-postlabelled 7-methylguanine and 7-(2…
Number of citations: 43 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.